6-Hydroxychlorzoxazone

Vue d'ensemble

Description

Le 6-Hydroxychlorzoxazone est un métabolite nouveau du chlorzoxazone, formé par l'hydroxylation du chlorzoxazone par l'enzyme cytochrome P450 de la famille 2, sous-famille E, membre 1 . Il est utilisé comme un marqueur fiable de l'activité métabolique du cytochrome P450 de la famille 2, sous-famille E, membre 1 .

Applications De Recherche Scientifique

6-Hydroxy Chlorzoxazone has several scientific research applications:

Mécanisme D'action

Target of Action

6-Hydroxychlorzoxazone is a metabolite of chlorzoxazone . Chlorzoxazone primarily targets the spinal cord and subcortical areas of the brain . It is known to inhibit multisynaptic reflex arcs involved in producing and maintaining skeletal muscle spasms of varied etiology .

Biochemical Pathways

Chlorzoxazone is primarily metabolized to this compound by the hepatic cytochrome P450 enzyme system . This metabolite is formed by the hydroxylation of chlorzoxazone by the cytochrome P450 family 2 subfamily E member 1 (CYP2E1) enzyme . The formation and clearance of this compound are used as reliable markers of CYP2E1 metabolic activity .

Pharmacokinetics

Chlorzoxazone is well absorbed following oral administration, with peak plasma concentrations usually attained within 1–2 hours . It is rapidly metabolized and is excreted in the urine, primarily in a conjugated form as the glucuronide .

Result of Action

The clinical result of chlorzoxazone’s action is a reduction of the skeletal muscle spasm with relief of pain and increased mobility of the involved muscles . This effect is primarily achieved at the level of the spinal cord and subcortical areas of the brain .

Action Environment

The action of this compound, like its parent compound chlorzoxazone, is influenced by the environment within the body. Factors such as the presence of other drugs, the individual’s metabolic rate, and the state of liver function can all impact the efficacy and stability of the compound .

Analyse Biochimique

Biochemical Properties

6-Hydroxychlorzoxazone is formed by the hydroxylation of chlorzoxazone by the cytochrome P450 family 2 subfamily E member 1 (CYP2E1) enzyme . The determination of formation and clearance of this compound is used as a reliable marker of CYP2E1 metabolic activity .

Cellular Effects

This compound has been used for high-performance liquid chromatography (HPLC)-based metabolic assays of chlorzoxazone . It is used as a reference standard to monitor substrate depletion or this compound formation by CYP2E1 in recombinant human enzyme screening .

Molecular Mechanism

The molecular mechanism of this compound involves the hydroxylation of chlorzoxazone by the CYP2E1 enzyme . This process is crucial in the metabolism of xenobiotics, such as drugs and environmental carcinogens .

Temporal Effects in Laboratory Settings

The formation and clearance of this compound are used as reliable markers of CYP2E1 metabolic activity . This indicates that the effects of this product can be monitored over time in laboratory settings.

Metabolic Pathways

This compound is involved in the metabolic pathway of chlorzoxazone, which is primarily metabolized to this compound by the CYP2E1 enzyme . This pathway is crucial in the study of xenobiotic metabolism in the liver .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not explicitly documented. Given its formation through the hepatic cytochrome P450 enzyme system , it can be inferred that it is likely distributed within the liver cells where this enzyme system is located.

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Considering that it is formed through the hepatic cytochrome P450 enzyme system , it is likely localized within the endoplasmic reticulum of liver cells, where this enzyme system is predominantly found.

Méthodes De Préparation

Le 6-Hydroxychlorzoxazone est synthétisé par l'hydroxylation du chlorzoxazone. Cette réaction est catalysée par l'enzyme cytochrome P450 de la famille 2, sous-famille E, membre 1 . Le composé est généralement préparé en laboratoire à des fins de recherche et il est soluble dans le méthanol .

Analyse Des Réactions Chimiques

Le 6-Hydroxychlorzoxazone subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé dans des conditions spécifiques.

Réduction : Le composé peut être réduit pour former différents dérivés.

Substitution : L'atome de chlore peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .

4. Applications de recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

5. Mécanisme d'action

Le this compound exerce ses effets en étant un métabolite du chlorzoxazone. Le chlorzoxazone agit comme un relaxant musculaire squelettique en bloquant les impulsions nerveuses ou les sensations de douleur envoyées au cerveau . L'hydroxylation du chlorzoxazone pour former le this compound est médiée par l'enzyme cytochrome P450 de la famille 2, sous-famille E, membre 1 .

Comparaison Avec Des Composés Similaires

Le 6-Hydroxychlorzoxazone est unique en raison de sa formation spécifique par l'hydroxylation du chlorzoxazone par l'enzyme cytochrome P450 de la famille 2, sous-famille E, membre 1 . Les composés similaires comprennent :

Chlorzoxazone : Le composé parent, utilisé comme relaxant musculaire.

4-Hydroxymephenytoïne : Un autre métabolite hydroxylé utilisé dans les dosages métaboliques.

1′-Hydroxymidazolam : Un métabolite hydroxylé utilisé dans le criblage enzymatique.

Ces composés partagent des voies métaboliques similaires mais diffèrent dans leurs applications et leurs effets spécifiques.

Propriétés

IUPAC Name |

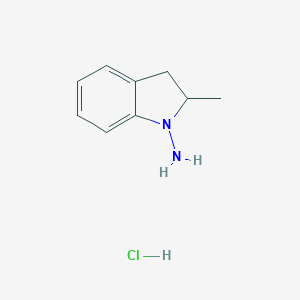

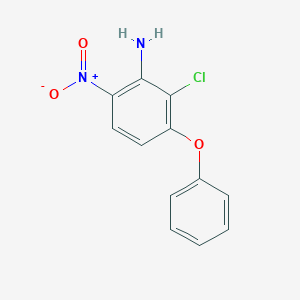

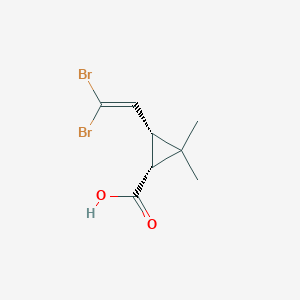

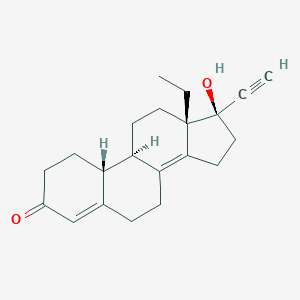

5-chloro-6-hydroxy-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-3-1-4-6(2-5(3)10)12-7(11)9-4/h1-2,10H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLXDWOTVQZHIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169919 | |

| Record name | 6-Hydroxychlorzoxazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1750-45-4 | |

| Record name | 6-Hydroxychlorzoxazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1750-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxychlorzoxazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001750454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1750-45-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Hydroxychlorzoxazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-6-hydroxybenzoxazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXYCHLORZOXAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5YLT4Y73F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-hydroxychlorzoxazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 6-hydroxychlorzoxazone important in drug metabolism research?

A1: this compound serves as a valuable tool for studying the activity of CYP2E1, a key enzyme involved in metabolizing various drugs and toxins. [] This is because chlorzoxazone is primarily metabolized to this compound via CYP2E1, making the metabolite's presence a good indicator of this enzyme's activity. []

Q2: How is this compound used to assess CYP2E1 activity?

A2: Researchers administer chlorzoxazone and then measure the ratio of this compound to chlorzoxazone in plasma or urine. [, , , ] This metabolic ratio provides a snapshot of how effectively an individual's CYP2E1 enzyme is functioning.

Q3: Can a single blood sample be used to assess CYP2E1 activity with chlorzoxazone?

A3: Studies suggest that a single plasma sample taken 2 hours after chlorzoxazone administration can provide a reliable measure of CYP2E1 activity due to the relatively low intra-individual variability in chlorzoxazone metabolism. []

Q4: Are there any factors that can affect the accuracy of using chlorzoxazone as a CYP2E1 probe?

A4: Yes, several factors can influence the results:

- Chlorzoxazone Dose: Research indicates that chlorzoxazone metabolism is dose-dependent. [] Adjusting the dose for body weight is crucial to ensure accurate results.

- Ethanol Consumption: Regular ethanol consumption is known to induce CYP2E1, leading to increased this compound formation. []

- Liver Impairment: Liver impairment can reduce CYP2E1 activity, impacting this compound formation. []

- Genetic Factors: Although moderate ethanol intake doesn't appear to significantly affect the metabolic ratio, genetic variation in CYP2E1 might play a role. [, ]

Q5: Beyond this compound, are there alternative methods to phenotype CYP2E1?

A5: While this compound remains a primary method, researchers are exploring alternative approaches, such as measuring CYP2E1 mRNA in peripheral blood lymphocytes, to provide a noninvasive assessment of CYP2E1 activity. []

Q6: Can diseases like diabetes affect CYP2E1 activity?

A6: Yes, studies in rats show that diabetes can induce CYP2E1 activity. [] Similar findings in humans indicate increased CYP2E1 activity in obese individuals with Type II diabetes. [] This highlights the potential need for dose adjustments for medications metabolized by CYP2E1 in diabetic patients.

Q7: How does obesity impact CYP2E1 activity?

A7: Research on obese Zucker rats showed increased CYP2E1 protein and microsomal activity in both the liver and fat tissue compared to lean controls. [] This suggests that obesity may lead to increased metabolism of drugs primarily metabolized by CYP2E1.

Q8: Can dietary factors influence CYP2E1 activity?

A8: Research suggests that dietary components, such as cysteine supplementation, may partially restore CYP2E1 activity in rats with protein-calorie malnutrition. [] This highlights the potential influence of nutrition on drug metabolism.

Q9: What analytical techniques are used to measure chlorzoxazone and this compound?

A9: Several methods are employed:

- **High-performance liquid chromatography (HPLC) ** with UV detection is commonly used to separate and quantify both chlorzoxazone and this compound in biological samples. [, , , , , , ]

- Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers increased sensitivity and specificity for analyzing chlorzoxazone and its metabolite. [, , ]

- Solvent extraction methods using radiolabeled [¹⁴C]chlorzoxazone provide an alternative approach to measure CYP2E1 activity by quantifying the radiolabeled this compound formed. []

Q10: What are the challenges and future directions in researching this compound and CYP2E1?

A10: Research efforts continue to focus on:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B195240.png)

![N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide](/img/structure/B195250.png)